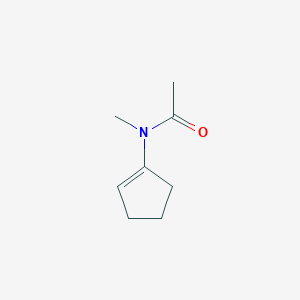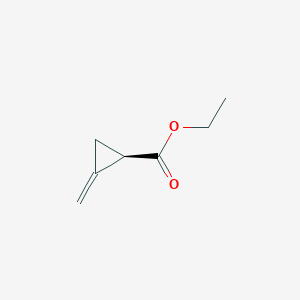
Ethanamine, 2-(dibutylphosphino)-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanamine, 2-(dibutylphosphino)-N,N-dimethyl- is an organic compound that belongs to the class of amines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-(dibutylphosphino)-N,N-dimethyl- can be achieved through several methods. One common approach involves the reaction of dibutylphosphine with N,N-dimethylethanamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity Ethanamine, 2-(dibutylphosphino)-N,N-dimethyl-.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanamine, 2-(dibutylphosphino)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The phosphino group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethanamine, 2-(dibutylphosphino)-N,N-dimethyl- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Ethanamine, 2-(dibutylphosphino)-N,N-dimethyl- involves its interaction with molecular targets through its phosphino and amine groups. These functional groups allow the compound to act as a ligand, forming complexes with metal ions and facilitating various catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanamine, N-ethyl-: Similar in structure but lacks the phosphino group.
Ethylamine: A simpler amine without the phosphino group.
Uniqueness
Ethanamine, 2-(dibutylphosphino)-N,N-dimethyl- is unique due to the presence of the phosphino group, which imparts distinct chemical properties and reactivity compared to other amines. This makes it valuable in specialized applications such as catalysis and coordination chemistry .
Eigenschaften
CAS-Nummer |
451486-75-2 |
|---|---|
Molekularformel |
C12H28NP |
Molekulargewicht |
217.33 g/mol |
IUPAC-Name |
2-dibutylphosphanyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C12H28NP/c1-5-7-10-14(11-8-6-2)12-9-13(3)4/h5-12H2,1-4H3 |
InChI-Schlüssel |
SVWRLDLBVZTANY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCP(CCCC)CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-{2-[4-(Dibutylamino)phenyl]ethenyl}thiophen-2-yl)ethene-1,1,2-tricarbonitrile](/img/structure/B12581464.png)


![2,4,6-Tris[2,5-di(propan-2-yl)-4-(pyridin-2-yl)phenyl]-1,3,5-triazine](/img/structure/B12581479.png)
![(E)-1-{4-[(Butan-2-yl)oxy]phenyl}-2-[4-(2-methylbutoxy)phenyl]diazene](/img/structure/B12581481.png)

![Benzenamine, 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)ethylidene]-](/img/structure/B12581495.png)
![N-Cyclohexyl-2-({1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12581498.png)
![4,8,9,10-Tetraoxatricyclo[5.2.1.03,5]decane](/img/structure/B12581501.png)


![4-[(4-Fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12581507.png)


